1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone
Overview
Description
1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone is a synthetic organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Substitution: The attachment of the fluoro-nitrophenyl group to the piperazine ring.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Alcohol Derivatives: Reduction of the ketone group yields alcohol derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The fluoro-nitrophenyl group and the piperazine ring are key functional groups that interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Similar in structure due to the presence of fluoro and nitro groups.
4-Fluoro-2-nitrophenyl isocyanate: Shares the fluoro-nitrophenyl moiety.
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Contains a similar aromatic ring with fluoro and nitro substitutions.
Uniqueness
1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone is unique due to the combination of its piperazine ring and phenylethanone moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-14-13-21(18-8-7-16(23(25)26)12-17(18)20)9-10-22(14)19(24)11-15-5-3-2-4-6-15/h2-8,12,14H,9-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFOZKCEABETNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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